molecular formula C18H16F2N2OS B2399988 N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide CAS No. 851411-94-4

N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2399988
CAS No.: 851411-94-4
M. Wt: 346.4
InChI Key: IWIRXASWFUIMCH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group, an indole moiety, and a thioacetamide linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Thioacetamide Group: The indole derivative is then reacted with thioacetic acid or its derivatives to introduce the thioacetamide group.

    Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the thioacetamide-indole intermediate. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thioacetamide group, converting it to corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity. The thioacetamide linkage may play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
  • N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
  • N-(2,4-difluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c1-2-22-10-17(13-5-3-4-6-16(13)22)24-11-18(23)21-15-8-7-12(19)9-14(15)20/h3-10H,2,11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIRXASWFUIMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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